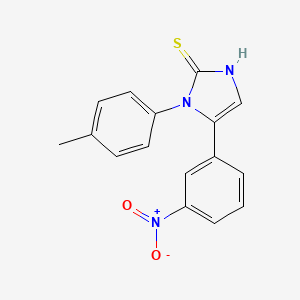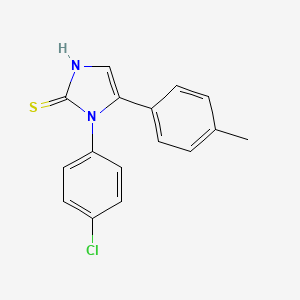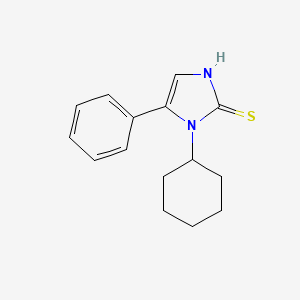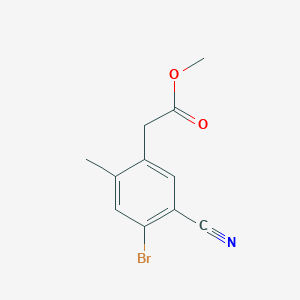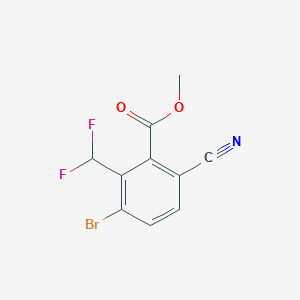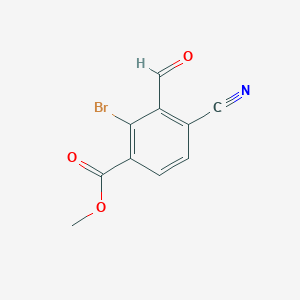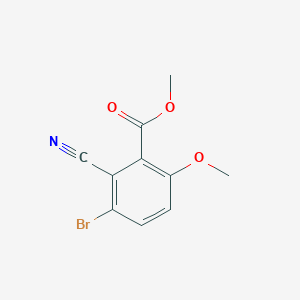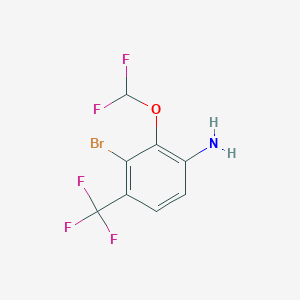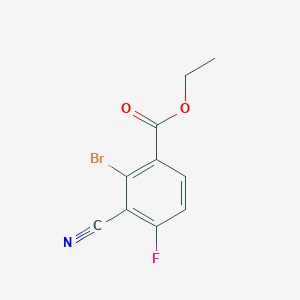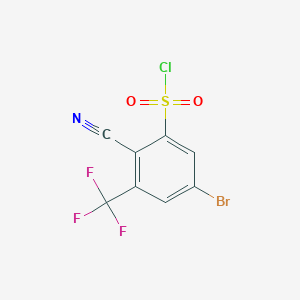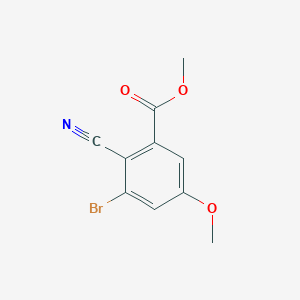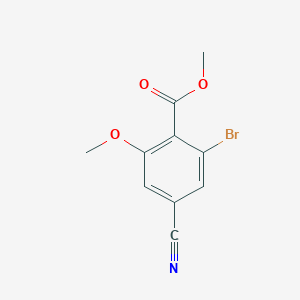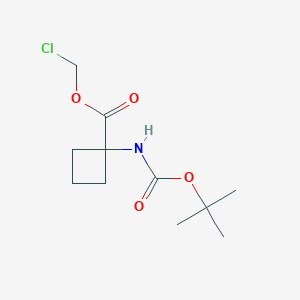
Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate
Vue d'ensemble
Description
Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate is a chemical compound with the molecular formula C11H18ClNO4 and a molecular weight of 263.72 g/mol
Méthodes De Préparation
The synthesis of Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate typically involves the protection of the amino group using the tert-butoxycarbonyl (Boc) group. The Boc group is introduced by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction conditions are usually mild, and the process can be carried out at room temperature. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Oxidation and Reduction Reactions:
Common reagents used in these reactions include di-tert-butyl dicarbonate for protection and trifluoroacetic acid for deprotection. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the field of organic synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in vivo.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate involves its ability to undergo chemical transformations that modify its structure and function. The Boc group serves as a protecting group for the amino functionality, allowing selective reactions to occur at other sites on the molecule. Upon deprotection, the free amino group can interact with various molecular targets, potentially leading to biological activity.
Comparaison Avec Des Composés Similaires
Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate can be compared with other similar compounds, such as:
Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate: Similar in structure but with a cyclopentane ring instead of a cyclobutane ring.
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.
Propriétés
IUPAC Name |
chloromethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO4/c1-10(2,3)17-9(15)13-11(5-4-6-11)8(14)16-7-12/h4-7H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNARKZBBUKZSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



